NH2-Ph-C4-acid-NH2-Me
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-Ph-C4-acid-NH2-Me involves the formation of an alkyl chain-based linker that connects two different ligands. One ligand is for an E3 ubiquitin ligase, and the other is for the target protein. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
NH2-Ph-C4-acid-NH2-Me can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
NH2-Ph-C4-acid-NH2-Me has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted protein degradation strategies to study biological pathways and disease mechanisms.
Medicine: Investigated for its potential in drug discovery and development, particularly in targeting disease-related proteins for degradation.
Industry: Utilized in the production of specialized research chemicals and materials.
Mechanism of Action
NH2-Ph-C4-acid-NH2-Me functions as a linker in PROTACs, which work by forming a ternary complex with an E3 ubiquitin ligase and the target protein. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The process involves the recruitment of the E3 ligase to the target protein, leading to its selective degradation .
Comparison with Similar Compounds
Similar Compounds
NH2-Ph-C4-acid-NH2: Similar in structure but lacks the methyl group.
NH2-Ph-C4-acid: Lacks both the amino and methyl groups.
NH2-Ph-C4-acid-NH2-Et: Similar but contains an ethyl group instead of a methyl group.
Uniqueness
NH2-Ph-C4-acid-NH2-Me is unique due to its specific alkyl chain structure, which provides optimal flexibility and stability for the formation of PROTACs. This makes it particularly effective in facilitating the selective degradation of target proteins .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2S,4R)-4-amino-5-(4-aminophenyl)-2-methylpentanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8(12(15)16)6-11(14)7-9-2-4-10(13)5-3-9/h2-5,8,11H,6-7,13-14H2,1H3,(H,15,16)/t8-,11+/m0/s1 |
InChI Key |
JPGXUEFAQWNCEO-GZMMTYOYSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](CC1=CC=C(C=C1)N)N)C(=O)O |
Canonical SMILES |
CC(CC(CC1=CC=C(C=C1)N)N)C(=O)O |
Origin of Product |
United States |
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